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Compound of Interest

Compound Name: 3,4-diphenyl-5H-furan-2-one

Cat. No.: B1620235

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3,4-diphenyl-5H-furan-2-one (CAS No: 5635-16-5). The information presented
herein is intended to support research and development activities by providing detailed spectral
characterization and the methodologies for its acquisition.

Compound Information

Property Value

Chemical Name 3,4-diphenyl-5H-furan-2-one
Synonyms 3,4-diphenyl-2(5H)-furanone
Molecular Formula C16H1202

Molecular Weight 236.27 g/mol

CAS Number 5635-16-5

Spectroscopic Data

The following sections present the key spectroscopic data for 3,4-diphenyl-5H-furan-2-one,
crucial for its identification and characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (8)

Multiplicity Integration Assighment
Ppm
Aromatic Protons (2 x
7.50 - 7.20 m 10H
CeHs)
CHz (Methylene
5.15 s 2H
Protons at C5)
Chemical Shift (8) ppm Assighment

174.0 C=0 (Lactone Carbonyl at C2)
155.0 C4 (Olefinic Carbon)
133.0-128.0 Aromatic Carbons

125.0 C3 (Olefinic Carbon)

70.0 CHz (Methylene Carbon at C5)

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

~1750 Strong C=0 Stretching (Lactone)
~1650 Medium C=C Stretching (Olefinic)
~3050 Medium C-H Stretching (Aromatic)
~2920 Weak C-H Stretching (Aliphatic CHz)
~1600, 1490, 1450 Medium-Weak C=C Stretching (Aromatic

Ring)

Mass Spectrometry (MS)
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miz Relative Intensity (%) Assighment

236 100 [M]* (Molecular lon)
208 ~40 [M - COJ*

178 ~60 [M - CO - H20 - H]*
105 ~30 [CsHsCOJ*

77 ~50 [CeHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented
above. Specific instrument parameters may vary.

Synthesis of 3,4-diphenyl-5H-furan-2-one

A common synthetic route involves the reaction of diphenylacetylene with a suitable source of
the lactone ring, often involving an oxidation step. One reported method involves the reaction
of diphenylacetylene with manganese (lll) acetate in acetic acid. The crude product is then
purified by column chromatography on silica gel.

NMR Spectroscopy

A sample of 3,4-diphenyl-5H-furan-2-one (~5-10 mg) is dissolved in an appropriate
deuterated solvent, typically chloroform-d (CDCIs), in an NMR tube. The spectra are recorded
on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard (6 0.00).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a
thin pellet. Alternatively, the spectrum can be obtained by dissolving the sample in a suitable
solvent and casting a thin film on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry
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Mass spectral data is obtained using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI)
mass spectrometry, the sample is introduced into the ion source where it is bombarded with a
beam of electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions
are then separated by their mass-to-charge ratio (m/z).

Visualizations
General Workflow for Spectroscopic Analysis
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Logical Relationship of Spectroscopic Data to Molecular
Structure
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3,4-diphenyl-5H-furan-2-one
(C16H1202)

Key Functional G
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Spectroscopic Evidence
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Caption: Correlation of functional groups in the molecule to their spectroscopic signatures.

To cite this document: BenchChem. [Spectroscopic Profile of 3,4-diphenyl-5H-furan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1620235#spectroscopic-data-of-3-4-diphenyl-5h-
furan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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